Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a type of organic compound that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions . The exact method would depend on the specific substituents and the desired product .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrazole and pyridine rings. These rings can have various orientations and conformations depending on the specific substituents and conditions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactive sites on the pyrazole and pyridine rings. These sites can participate in various reactions, such as nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility, melting point, and boiling point would depend on the specific substituents and their arrangement .Scientific Research Applications
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
The compound has been used in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. Ghaedi et al. (2015) described an efficient synthesis process via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, useful in the preparation of new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Lebedˈ et al. (2012) showcased its use in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Fluorophore Synthesis
Ethyl 5-(pyridin-4-yl)-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of fluorophore compounds. Yan et al. (2018) developed a cascade reaction leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives exhibiting strong fluorescence in solutions, indicating potential applications in materials science and optical studies (Yan et al., 2018).
Precursor in Pd-Catalysed Cross-Coupling Reactions
Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This process facilitated the synthesis of condensed pyrazoles and tetracyclic systems, highlighting the compound's versatility in complex organic syntheses (Arbačiauskienė et al., 2011).
Antimicrobial and Anticancer Agents
The compound has been a precursor in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. Hafez et al. (2016) synthesized derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited higher anticancer activity than the reference drug doxorubicin in some cases, as well as significant antimicrobial activity (Hafez et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with alpha-synuclein (α-syn), a protein that plays a significant role in neurodegenerative diseases .
Biochemical Pathways
Related compounds have been shown to impact the aggregation of α-syn, which is a key player in the pathogenesis of parkinson’s disease .
Result of Action
Related compounds have been shown to prevent neurodegeneration caused by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine (mptp) by affecting the levels of tyrosine hydroxylase (th) and α-syn in the midbrain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-pyridin-4-yl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14-10(9)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPJTMJSWNRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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